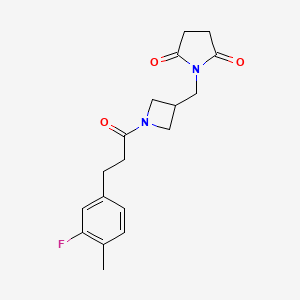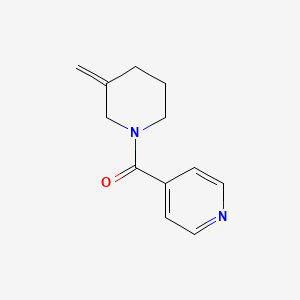
(3-Aminopropyl)boronic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Aminopropyl)boronic acid hydrochloride is an organic compound with the chemical formula C3H10BNO2·HCl. It is a derivative of boronic acid, characterized by the presence of an amino group attached to a propyl chain, which is further bonded to a boronic acid moiety. This compound is commonly used in various chemical reactions, particularly in the field of organic synthesis and medicinal chemistry.
Mechanism of Action
Target of Action
Boronic acids, in general, are known to interact with various biological targets, including enzymes and receptors, by forming reversible covalent bonds with hydroxyl groups .
Mode of Action
Boronic acids are known to participate in suzuki–miyaura cross-coupling, a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction . In this process, the boronic acid acts as a nucleophile, transferring an organic group from boron to palladium .
Biochemical Pathways
The suzuki–miyaura cross-coupling reaction, in which boronic acids participate, is a key step in the synthesis of many organic compounds, including pharmaceuticals .
Pharmacokinetics
The compound is a powder at room temperature and has a molecular weight of 13939 , which may influence its absorption and distribution.
Result of Action
The compound’s participation in the suzuki–miyaura cross-coupling reaction suggests it may play a role in the synthesis of various organic compounds .
Action Environment
The action of (3-Aminopropyl)boronic acid hydrochloride, like other boronic acids, can be influenced by environmental factors. For instance, the Suzuki–Miyaura cross-coupling reaction is known to be mild and functional group tolerant . .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Aminopropyl)boronic acid hydrochloride typically involves the reaction of 3-aminopropylamine with boronic acid derivatives. One common method includes the following steps:
Reaction of 3-aminopropylamine with boronic acid: This reaction is usually carried out in an aqueous or alcoholic medium under reflux conditions.
Formation of the hydrochloride salt: The resulting (3-Aminopropyl)boronic acid is then treated with hydrochloric acid to form the hydrochloride salt, which is isolated by crystallization.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk synthesis: Using large reactors to mix 3-aminopropylamine and boronic acid derivatives.
Purification: Employing techniques such as recrystallization and filtration to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions: (3-Aminopropyl)boronic acid hydrochloride undergoes various chemical reactions, including:
Substitution reactions: The amino group can participate in nucleophilic substitution reactions.
Coupling reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with aryl or vinyl halides.
Complexation reactions: The boronic acid moiety can form complexes with diols and other Lewis bases.
Common Reagents and Conditions:
Substitution reactions: Typically involve reagents such as alkyl halides or acyl chlorides under basic conditions.
Suzuki-Miyaura coupling: Requires palladium catalysts and bases like potassium carbonate in an organic solvent.
Complexation reactions: Often performed in aqueous or alcoholic solutions at room temperature.
Major Products:
Substitution reactions: Yield substituted amines or amides.
Suzuki-Miyaura coupling: Produce biaryl compounds.
Complexation reactions: Form stable boronate esters.
Scientific Research Applications
(3-Aminopropyl)boronic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through coupling reactions.
Biology: Employed in the development of boron-containing drugs and as a tool for studying enzyme inhibition.
Medicine: Investigated for its potential in cancer therapy due to its ability to inhibit proteasomes.
Industry: Utilized in the production of advanced materials, such as polymers and nanomaterials, due to its ability to form stable complexes with diols.
Comparison with Similar Compounds
- (3-Aminophenyl)boronic acid hydrochloride
- (4-Aminophenyl)boronic acid hydrochloride
- (2-Aminophenyl)boronic acid hydrochloride
Comparison:
- (3-Aminopropyl)boronic acid hydrochloride is unique due to its propyl chain, which provides different steric and electronic properties compared to phenyl derivatives.
- (3-Aminophenyl)boronic acid hydrochloride has a phenyl ring, which can participate in π-π interactions, making it suitable for different types of reactions.
- (4-Aminophenyl)boronic acid hydrochloride and (2-Aminophenyl)boronic acid hydrochloride have different positional isomers of the amino group, affecting their reactivity and interaction with other molecules.
Properties
IUPAC Name |
3-aminopropylboronic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H10BNO2.ClH/c5-3-1-2-4(6)7;/h6-7H,1-3,5H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQTBDWPUQUOUDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(CCCN)(O)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H11BClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![13-[(4-Ethoxyphenyl)amino]-12-ethyl-11-methyl-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,8,10,12-hexaene-10-carbonitrile](/img/structure/B2845715.png)



![4-[benzyl(methyl)sulfamoyl]-N-(4,5-dimethyl-1,3-thiazol-2-yl)benzamide](/img/structure/B2845720.png)



![1-(1-(2-([1,1'-Biphenyl]-4-yloxy)acetyl)azetidin-3-yl)pyrrolidine-2,5-dione](/img/structure/B2845727.png)
![Tert-butyl N-[1-(ethylcarbamoyl)ethyl]carbamate](/img/structure/B2845728.png)
![10-methoxy-7-(3-methoxyphenyl)-4-(5-methylfuran-2-yl)-8-oxa-5,6-diazatricyclo[7.4.0.0^{2,6}]trideca-1(9),4,10,12-tetraene](/img/structure/B2845731.png)

![N-((3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2845736.png)

